Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate: is an organic compound with the molecular formula C13H15F2NO3 It is a derivative of pyridine and contains a difluoromethoxy group, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate typically involves the esterification of an appropriate pyridine derivative with tert-butyl acrylate. The reaction is often catalyzed by strong acids or solid acid catalysts to facilitate the esterification process . The reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the difluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers and other high-performance materials .
Wirkmechanismus
The mechanism of action of Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity by forming hydrogen bonds or hydrophobic interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
- Tert-butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Comparison: Compared to similar compounds, Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate is unique due to its specific combination of the difluoromethoxy group and the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and binding affinity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H15F2NO3 |
---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C13H15F2NO3/c1-13(2,3)19-11(17)7-5-9-4-6-10(16-8-9)18-12(14)15/h4-8,12H,1-3H3 |
InChI-Schlüssel |
KOVGKRYLVVJEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.